molecular formula C6H10Br2 B7822510 Cyclohexane,1,2-dibromo-,trans-

Cyclohexane,1,2-dibromo-,trans-

Cat. No. B7822510
M. Wt: 241.95 g/mol
InChI Key: CZNHKZKWKJNOTE-WDSKDSINSA-N
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Description

Cyclohexane,1,2-dibromo-,trans- is a useful research compound. Its molecular formula is C6H10Br2 and its molecular weight is 241.95 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cyclohexane,1,2-dibromo-,trans- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclohexane,1,2-dibromo-,trans- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Kinetic Resolution and Chiral Recognition

Cyclohexane,1,2-dibromo-,trans- is involved in the kinetic resolution of cyclohexane-1,2-diols through stereoselective acylation by chiral tetrapeptides. Studies have shown a thermodynamic preference for chiral recognition towards specific isomers of cyclohexane-1,2-diols, with trans-(1R,2R)-cyclohexane-1,2-diol displaying a lower barrier for acyl transfer (Shinisha & Sunoj, 2009).

Characterization and Thermal Stability

Research into 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane (TBECH), a derivative of cyclohexane,1,2-dibromo-,trans-, has focused on its structure characterization and thermal stabilities. Studies reveal that it primarily consists of two diastereomers in a technical mixture, sensitive to thermal conditions (Arsenault et al., 2008).

Conformational Analysis

Conformational analysis of non-aromatic ring compounds, including trans-diaxial-1,2-dihalogeno-cyclohexanes, has been conducted to understand their molecular structure and behavior. The study of dipole moments and solvent dependencies provides insights into the molecular geometry and interactions of these compounds (Hageman & Havinga, 1966).

Environmental Impact Studies

Environmental studies have identified the presence of derivatives of cyclohexane,1,2-dibromo-,trans- in wildlife, such as in the Canadian Arctic beluga, highlighting the environmental impact and persistence of these compounds (Tomy et al., 2008).

properties

IUPAC Name

(1S,2S)-1,2-dibromocyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10Br2/c7-5-3-1-2-4-6(5)8/h5-6H,1-4H2/t5-,6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZNHKZKWKJNOTE-WDSKDSINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@H](C1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Br2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexane,1,2-dibromo-,trans-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
GS Selvaduray, WC Lomax - SAE Transactions, 1992 - JSTOR
Fusible heat sinks are a possible source for thermal regulation of space suited astronauts. Materials with greater thermal storage capability than water could enable both an extension of …
Number of citations: 1 www.jstor.org

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